2-[(3-ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,3,5,6-tetrafluorophenyl)acetamide
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Overview
Description
2-[(3-ETHYL-6-METHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]-N~1~-(2,3,5,6-TETRAFLUOROPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thienopyrimidine core, a tetrafluorophenyl group, and an acetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-ETHYL-6-METHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]-N~1~-(2,3,5,6-TETRAFLUOROPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the thienopyrimidine core. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, ensuring high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
2-[(3-ETHYL-6-METHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]-N~1~-(2,3,5,6-TETRAFLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-[(3-ETHYL-6-METHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]-N~1~-(2,3,5,6-TETRAFLUOROPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(3-ETHYL-6-METHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]-N~1~-(2,3,5,6-TETRAFLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can trigger various cellular pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Ethylenedioxythiophenes: These compounds share a similar thienopyrimidine core but differ in their substituents and overall structure.
Hybrid DHPM-triazole LaSOM® 293: This compound combines parts of two pharmacophores, similar to the structure of 2-[(3-ETHYL-6-METHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]-N~1~-(2,3,5,6-TETRAFLUOROPHENYL)ACETAMIDE.
Uniqueness
The uniqueness of 2-[(3-ETHYL-6-METHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]-N~1~-(2,3,5,6-TETRAFLUOROPHENYL)ACETAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H13F4N3O2S2 |
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Molecular Weight |
431.4 g/mol |
IUPAC Name |
2-(3-ethyl-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2,3,5,6-tetrafluorophenyl)acetamide |
InChI |
InChI=1S/C17H13F4N3O2S2/c1-3-24-16(26)8-4-7(2)28-15(8)23-17(24)27-6-11(25)22-14-12(20)9(18)5-10(19)13(14)21/h4-5H,3,6H2,1-2H3,(H,22,25) |
InChI Key |
LBKQPXLMQAZSHP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C(=CC(=C3F)F)F)F)SC(=C2)C |
Origin of Product |
United States |
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